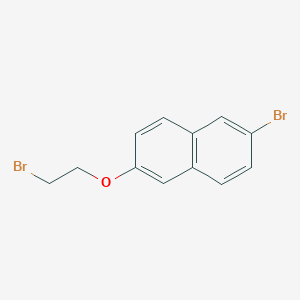

2-Bromo-6-(2-bromoethoxy)naphthalene

描述

2-Bromo-6-(2-bromoethoxy)naphthalene is a naphthalene derivative featuring a bromine atom at the 2-position and a 2-bromoethoxy substituent at the 6-position. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The 2-bromo group enhances electrophilic substitution reactivity, while the 6-position substituent modulates electronic and steric properties, influencing reactivity and applications .

属性

分子式 |

C12H10Br2O |

|---|---|

分子量 |

330.01 g/mol |

IUPAC 名称 |

2-bromo-6-(2-bromoethoxy)naphthalene |

InChI |

InChI=1S/C12H10Br2O/c13-5-6-15-12-4-2-9-7-11(14)3-1-10(9)8-12/h1-4,7-8H,5-6H2 |

InChI 键 |

XDSZHVRSAPNEDG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCCBr |

产品来源 |

United States |

科学研究应用

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its bromine atoms serve as electrophilic sites, facilitating nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex organic molecules.

Case Study: Synthesis of Anti-Inflammatory Agents

One notable application is its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 2-Bromo-6-(2-bromoethoxy)naphthalene can be transformed into intermediates for drugs like nabumetone and naproxen through various synthetic routes, including the Heck reaction and other coupling methods. These reactions leverage the compound's bromine groups to form carbon-carbon bonds that are essential for constructing the active pharmaceutical ingredients.

Materials Science

In materials science, this compound is explored as a building block for developing new materials, particularly in the field of organic electronics.

Application: Organic Photovoltaics

Research indicates that compounds with similar structures can be utilized in organic photovoltaic devices due to their ability to form charge-transfer complexes. The brominated naphthalene derivatives can enhance the efficiency of charge transport within these devices, making them valuable for improving solar cell performance.

Emerging studies suggest potential biological applications for this compound, particularly in antimicrobial and anticancer research.

Case Study: Antimicrobial Activity

Preliminary investigations have indicated that brominated naphthalene derivatives exhibit antimicrobial properties against various pathogens. The specific interactions of this compound with biological systems are still under exploration, but its structural features suggest it may influence cellular processes or serve as a scaffold for developing new antimicrobial agents.

Environmental Applications

The compound's reactivity also positions it as a candidate for environmental applications, particularly in remediation processes where halogenated compounds can react with pollutants.

相似化合物的比较

2-Bromo-6-methoxynaphthalene

- Molecular Formula : C₁₁H₉BrO

- Molecular Weight : 237.09 g/mol

- Key Data: Synthesis: Produced via bromination of 2-naphthol followed by methylation . Applications: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen . Industrial Relevance: Optimized synthesis methods using iron catalysts improve scalability .

2-Bromo-6-fluoronaphthalene

- Molecular Formula : C₁₀H₆BrF

- Molecular Weight : 225.06 g/mol

2-Bromo-6-(bromomethyl)naphthalene

Sulfinyl and Sulfonyl Derivatives (e.g., 2-Bromo-6-((2-fluorobenzyl)sulfinyl)naphthalene)

2-Bromo-6-(2-methylbutoxy)naphthalene

- Molecular Formula : C₁₅H₁₇BrO

- Molecular Weight : 293.20 g/mol

- Key Data :

Comparative Analysis

Structural and Electronic Effects

| Compound | Substituent at Position 6 | Electronic Effect | Steric Effect |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Methoxy (-OCH₃) | Electron-donating | Moderate |

| 2-Bromo-6-fluoronaphthalene | Fluoro (-F) | Electron-withdrawing | Low |

| 2-Bromo-6-(bromomethyl)naphthalene | Bromomethyl (-CH₂Br) | Electron-withdrawing | High |

| 2-Bromo-6-(2-bromoethoxy)naphthalene* | 2-Bromoethoxy (-OCH₂CH₂Br) | Electron-withdrawing (polar) | High |

*Postulated based on structural analogs.

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Spectroscopic Data Highlights

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-Bromo-6-methoxynaphthalene | 3.95 (s, 3H, OCH₃) | 154.2 (C-O), 128.3–132.1 (Ar) |

| 2-Bromo-6-((2-fluorobenzyl)sulfinyl) | 4.27–4.41 (d, 2H, CH₂) | 161.98 (C-F), 54.37 (CH₂-S) |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-(2-bromoethoxy)naphthalene, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a naphthol derivative (e.g., 6-hydroxynaphthalene) can react with 1,2-dibromoethane in the presence of a base like K₂CO₃ in DMF. The reaction is optimized by controlling stoichiometry (1:1.2 molar ratio of naphthol to dibromoethane), temperature (room temperature to 60°C), and reaction time (2–4 hours). TLC with n-hexane:ethyl acetate (9:1) monitors progress, and purification involves extraction with ethyl acetate followed by column chromatography .

Q. How is the purity and structural integrity of this compound confirmed in academic settings?

- Methodological Answer : Purity is assessed using HPLC (C18 reversed-phase column, 0.5% TFA in H₂O/CH₃CN gradient) and GC-MS. Structural confirmation employs (δ 7.2–8.3 ppm for aromatic protons, δ 4.3–4.5 ppm for -OCH₂Br) and (C-Br signals at ~30–40 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H] at m/z 331.94) .

Advanced Research Questions

Q. What are the common competing reactions or by-products during synthesis, and how are they mitigated?

- Methodological Answer : Competing ether cleavage or over-alkylation can occur due to excess dibromoethane. By-products like 6-ethoxy derivatives or di-brominated side products are minimized by strict stoichiometric control and slow reagent addition. Impurities are identified via (e.g., absence of residual naphthol protons at δ 5.5 ppm) and removed using selective recrystallization (n-butanol) or preparative HPLC .

Q. How does the electron-withdrawing bromoethoxy group influence further functionalization (e.g., cross-coupling reactions)?

- Methodological Answer : The bromoethoxy group activates the naphthalene ring for electrophilic substitution but deactivates it toward Suzuki-Miyaura coupling. To enable cross-coupling, the bromine at position 2 is selectively replaced via halogen exchange (Finkelstein reaction) using NaI in acetone. For Pd-catalyzed couplings, microwave-assisted conditions (120°C, 20 min) with Pd(PPh₃)₄ improve yields .

Q. What stability challenges arise during storage, and how are they addressed?

- Methodological Answer : The compound is light-sensitive and prone to hydrolysis. Storage at 0–6°C under inert gas (N₂/Ar) in amber vials prevents degradation. Stability is monitored via periodic NMR and HPLC; degradation products (e.g., 6-hydroxy derivatives) are quantified using calibration curves .

Data Contradiction Analysis

Q. How are discrepancies in reported melting points or spectral data resolved?

- Methodological Answer : Discrepancies (e.g., mp 51–54°C vs. 118–126°C for related bromonaphthalenes) arise from polymorphic forms or impurities. Recrystallization from n-hexane/ethyl acetate (1:1) yields a single polymorph. IR spectroscopy (C-Br stretch at 560–600 cm⁻¹) and DSC confirm consistency across batches .

Experimental Design Considerations

Q. What strategies optimize solvent selection for large-scale synthesis?

- Methodological Answer : DMF is preferred for small-scale reactions due to high polarity, but toluene is substituted for scalability to reduce toxicity. Solvent-free mechanochemical methods (ball milling with K₂CO₃) are emerging alternatives, achieving 85% yield in 1 hour .

Applications in Mechanistic Studies

Q. How is this compound used to study cytochrome P450 interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。